Roussin's black salt
CAS No.: 37305-51-4
Cat. No.: VC17015964
Molecular Formula: Fe4KN7O7S3+2
Molecular Weight: 568.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37305-51-4 |
---|---|
Molecular Formula | Fe4KN7O7S3+2 |
Molecular Weight | 568.7 g/mol |
IUPAC Name | potassium;azanylidyneoxidanium;iron;trisulfide |
Standard InChI | InChI=1S/4Fe.K.7NO.3S/c;;;;;7*1-2;;;/q;;;;8*+1;3*-2 |
Standard InChI Key | ARYGRUKSEUWFGF-UHFFFAOYSA-N |
Canonical SMILES | N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[S-2].[K+].[Fe].[Fe].[Fe].[Fe] |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
The [Fe₄S₃(NO)₇]⁻ anion exhibits a distorted cubane structure with C₃v symmetry, featuring:
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Four iron atoms arranged in a tetrahedral cluster
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Three µ³-sulfide bridges occupying face-capping positions
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Seven linearly coordinated nitrosyl ligands (Fe-N-O angles: 167.8–177.3°)
This geometry creates distinct iron environments:
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Apical iron: Coordinated to one NO ligand and three sulfide bridges
Electronic Structure
Charge-transfer interactions between Fe(d) orbitals and NO(π*) orbitals account for:
Synthetic Methodologies and Reaction Dynamics
Redox Interconversion with Roussin's Red Salt
The black salt reversibly converts to its red counterpart ([Fe₂S₂(NO)₄]²⁻) under controlled conditions:
Condition | Product | Reaction Time |
---|---|---|
pH < 5 | Red salt formation | 2–4 hours |
pH > 8 | Black salt reformation | 12–24 hours |
Light exposure | Accelerated conversion | 50% faster |
This equilibrium enables precise NO release modulation for therapeutic applications .
Physicochemical Properties
Spectroscopic Characteristics
Table 1: Key spectroscopic signatures of Roussin's black salt
Thermal and Photochemical Stability
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Thermal decomposition: Begins at 150°C with NO evolution
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Photolysis: 365 nm irradiation yields quantum yield Φ = 0.0011
Biological Applications and Mechanistic Studies
Antimicrobial Activity
Contrary to initial assumptions about NO-mediated toxicity, recent studies demonstrate:
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Membrane disruption: Causes lysis in Pyrococcus furiosus at 2 μM concentrations
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Sulfur antagonism: Elemental sulfur (S⁰) prevents lysis by binding membrane sites
Table 2: Minimum inhibitory concentrations (MIC)
Organism | MIC (μM) | Mechanism |
---|---|---|
Clostridium spp. | 0.5 | Spore germination block |
E. coli | 5.2 | Membrane permeabilization |
S. aureus | 3.8 | Protein thiol oxidation |
Nitric Oxide Release Kinetics
Flash photolysis studies revealed two transient intermediates:
Intermediate X
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Lifetime: 150 μs
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kNO = 1.3 × 10⁷ M⁻¹s⁻¹
Intermediate Y
This staged NO release profile enables precise temporal control in biomedical applications.
Advanced Structural Analysis via Mössbauer Spectroscopy
Iron Site Differentiation
Table 3: Mössbauer parameters at 294 K
Site | δ (mm/s) | ΔE_Q (mm/s) | Relative Area | Assignment |
---|---|---|---|---|
1 | 0.28 | 0.98 | 25% | Basal Fe(NO)₂ |
2 | 0.34 | 1.12 | 75% | Apical Fe(NO) |
Data confirms the presence of distinct Fe(III) environments with varied NO coordination .
Selenium Analog Structural Modifications
Replacement of sulfur with selenium creates isostructural analogs with:
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Increased metal-metal distances (2.777 Å vs. 2.648 Å in sulfur variant)
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Enhanced thermal stability (decomposition onset: 180°C vs. 150°C)
Comparative Analysis with Related Nitrosyl Complexes
Table 4: Key comparisons of Roussin's salts
Property | Black Salt | Red Salt |
---|---|---|
Formula | K[Fe₄S₃(NO)₇] | Na₂[Fe₂S₂(NO)₄] |
NO Content | 7 molecules | 4 molecules |
Stability | pH 6–8 | pH > 9 |
Applications | Antimicrobial, NO donor | Catalyst precursor |
Future Directions and Emerging Applications
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